molecular formula C10H13ClN2O4S B5307278 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B5307278
M. Wt: 292.74 g/mol
InChI Key: YKRVSNWFLSXZNX-UHFFFAOYSA-N
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Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, also known as CMG, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. CMG is a sulfonylurea compound that has been synthesized for its ability to inhibit the activity of an enzyme called sulfonylurea receptor 1 (SUR1). This enzyme plays a critical role in regulating insulin secretion in pancreatic beta-cells, making CMG a potential candidate for the treatment of diabetes.

Mechanism of Action

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide works by inhibiting the activity of SUR1, which is a subunit of the ATP-sensitive potassium channel (KATP) in pancreatic beta-cells. This channel is responsible for regulating insulin secretion in response to changes in glucose levels. By inhibiting SUR1, this compound blocks the KATP channel and prevents insulin secretion. This mechanism of action is similar to that of other sulfonylurea drugs, which are commonly used to treat diabetes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in several animal models. One study found that this compound could reduce blood glucose levels in diabetic rats, indicating its potential as a treatment for diabetes. Another study found that this compound could protect against oxidative stress in the brain, suggesting that it could have neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide in lab experiments is its ability to selectively inhibit SUR1, making it a useful tool for investigating the role of this enzyme in insulin secretion. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide. One area of interest is the development of this compound analogs that have improved pharmacological properties, such as longer half-lives or greater selectivity for SUR1. Another area of interest is the investigation of this compound's potential as a treatment for other diseases, such as neurodegenerative disorders or cardiovascular diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been described in the literature by several research groups. One method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-methylglycinamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been used in several scientific studies to investigate its potential as a pharmacological tool. One study found that this compound was able to inhibit insulin secretion in pancreatic beta-cells, suggesting that it could be developed as a treatment for diabetes. Another study found that this compound could protect against ischemic brain injury in animal models, indicating that it could have neuroprotective properties.

properties

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-13(6-10(12)14)18(15,16)9-5-7(11)3-4-8(9)17-2/h3-5H,6H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRVSNWFLSXZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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